Cas no 1173021-86-7 (dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate)

dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate 化学的及び物理的性質
名前と識別子
-
- dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate
- α-Ketoglutaric acid-d6
- α-Ketopentanoic acid-d6
- 2-Ketopentanedioic acid-d6
- 2-Oxoglutaric acid-d6
- DTXSID30745876
- 2-Ketoglutaric acid-d6, 98 atom % D, 99% (CP)
- 1173021-86-7
- 2-oxo(?H?)pentanedi(?H)oic acid
- ALPHA-KETOGLUTARIC ACID (D6, 98%)
- CS-0564127
- 2-OXO((2)H?)PENTANEDI((2)H)OIC ACID
- DA-49433
- 2-Ketoglutaric acid-d6
- Pentanedioic-2,2,3,3-d4 acid-1,5-d2, 4-oxo-
- HY-W013636S2
- DTXCID60696620
- 2-Oxo(~2~H_4_)pentane(~2~H_2_)dioic acid
-
- MDL: MFCD00190469
- インチ: InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1D2,2D2/hD2
- InChIKey: KPGXRSRHYNQIFN-DTDGFSOZSA-N
計算された属性
- 精确分子量: 152.05918376g/mol
- 同位素质量: 152.05918376g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 10
- 回転可能化学結合数: 4
- 複雑さ: 171
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 91.7Ų
じっけんとくせい
- ゆうかいてん: 114-117 °C
dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate Security Information
-
Symbol:
- Signal Word:Danger
- 危害声明: H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 37/38-41
- セキュリティの説明: 26-39
-
危険物標識:
dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA18074-100mg |
Pentanedioic-2,2,3,3-d4 acid-1,5-d2, 4-oxo- |
1173021-86-7 | 98% | 100mg |
$827.00 | 2024-04-20 | |
A2B Chem LLC | AA18074-10mg |
Pentanedioic-2,2,3,3-d4 acid-1,5-d2, 4-oxo- |
1173021-86-7 | 98% | 10mg |
$355.00 | 2024-04-20 | |
1PlusChem | 1P000EKA-5mg |
Pentanedioic-2,2,3,3-d4 acid-1,5-d2, 4-oxo- |
1173021-86-7 | 98% | 5mg |
$437.00 | 2025-02-18 | |
1PlusChem | 1P000EKA-1mg |
Pentanedioic-2,2,3,3-d4 acid-1,5-d2, 4-oxo- |
1173021-86-7 | 98% | 1mg |
$191.00 | 2025-02-18 | |
1PlusChem | 1P000EKA-10mg |
Pentanedioic-2,2,3,3-d4 acid-1,5-d2, 4-oxo- |
1173021-86-7 | 98% | 10mg |
$689.00 | 2025-02-18 |
dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioateに関する追加情報
Introduction to Dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate (CAS No. 1173021-86-7)
Dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate (CAS No. 1173021-86-7) is a specialized deuterated derivative of pyruvic acid, featuring four deuterium atoms substituting the hydrogen atoms at the 2, 2', 3, and 3' positions. This compound has garnered significant attention in the field of chemical biology and drug development due to its unique isotopic properties and potential applications in metabolic studies and pharmaceutical research.
The molecular structure of Dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate consists of a four-carbon ketone with two carboxylic acid groups, where the deuterium atoms replace the natural hydrogen isotopes. This modification not only enhances the compound's stability under various experimental conditions but also allows for precise tracking of metabolic pathways in living systems. The use of deuterated compounds has become increasingly prevalent in modern research due to their ability to mimic natural substrates while providing distinct analytical signatures.
In recent years, advancements in isotope labeling techniques have opened new avenues for studying biological processes at a molecular level. Dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate serves as an excellent tool for researchers investigating the kinetics of enzymatic reactions and the role of pyruvate in cellular metabolism. Its application in metabolic flux analysis has been particularly valuable in understanding how cells allocate resources and respond to environmental changes.
One of the most compelling aspects of this compound is its utility in tracer studies. By incorporating deuterium atoms into metabolic intermediates like pyruvate, scientists can monitor the flow of molecules through complex biochemical pathways with high precision. This approach has been instrumental in unraveling the intricacies of metabolic networks in both healthy and diseased states. For instance, studies using Dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate have provided insights into how cancer cells alter their metabolic profiles to support rapid growth and proliferation.
The pharmaceutical industry has also shown keen interest in deuterated compounds due to their potential as prodrugs or metabolically stable analogs. Deuteration can enhance a drug's pharmacokinetic properties by improving its bioavailability or reducing its metabolic degradation. While extensive clinical trials are still ongoing, preliminary results suggest that compounds incorporating deuterium atoms may exhibit improved therapeutic efficacy with reduced side effects. Dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate, with its well-defined structure and isotopic signature, is being explored as a precursor for developing novel drug candidates.
From an academic perspective, this compound represents a significant advancement in analytical chemistry and isotope labeling methodologies. Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS) have been refined to detect and quantify deuterated species with remarkable accuracy. These tools are essential for validating experimental results involving Dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate, ensuring that researchers can draw reliable conclusions from their studies.
The synthesis of highly enriched deuterated compounds like this one remains a challenge due to the limitations of current deuteration methods. However, ongoing research in catalytic hydrogenation and electrolytic deuteration is paving the way for more efficient production processes. As these techniques mature, the accessibility of isotopically labeled compounds such as Dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate will likely increase, further driving innovation in chemical biology and drug discovery.
In conclusion,Dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate (CAS No. 1173021-86-7) exemplifies the intersection of isotopic chemistry and biological research. Its unique properties make it an invaluable tool for studying metabolic processes and developing next-generation pharmaceuticals. As our understanding of isotopic labeling continues to evolve,this compound will undoubtedly play a pivotal role in advancing both fundamental science and applied research across multiple disciplines.
1173021-86-7 (dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate) Related Products
- 1261988-89-9(4-(4-Fluorophenyl)-2-methoxyphenol)
- 33691-73-5(5-Hydroxytetrahydro-2H-pyran-2-one)
- 1805522-49-9(Methyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate)
- 1097190-97-0(3-[(3,5-dichlorophenyl)carbamoyl]-2-{[3-(dimethylamino)propyl]amino}propanoic acid)
- 51883-88-6(N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide)
- 1806920-29-5(4-Bromo-6-(difluoromethyl)-3-nitropyridine-2-carbonyl chloride)
- 83911-48-2(9H-Pyrido3,4-bindole-3-carbonitrile)
- 2227868-55-3((1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol)
- 2679812-12-3((1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid)
- 1341912-40-0(2-2-(thiophen-3-yl)ethylpiperidine)




